molecular formula C14H8Cl2N2 B14792851 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile

2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile

Cat. No.: B14792851
M. Wt: 275.1 g/mol
InChI Key: KYBOUUOOAFNQHY-UHFFFAOYSA-N
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Description

2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile is an organic compound with the molecular formula C12H6Cl2N2 This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a nitrile group, and a vinyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of air-stable and highly active precatalysts, such as PEPPSI-IPr, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitrile groups, along with the vinyl linkage to the chlorophenyl ring, makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2-chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8Cl2N2/c15-12-5-1-10(2-6-12)3-7-13-8-4-11(9-17)14(16)18-13/h1-8H

InChI Key

KYBOUUOOAFNQHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=C(C=C2)C#N)Cl)Cl

Origin of Product

United States

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